8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one
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Overview
Description
8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique amino and fluoro substituents, holds potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with a suitable quinoline precursor.
Fluorination: Introduction of the fluorine atom at the 6th position using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amination: The amino group is introduced at the 8th position through nucleophilic substitution reactions using amines or ammonia under controlled conditions.
Cyclization: The final step involves cyclization to form the dihydroquinolinone structure, often using acidic or basic catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinolinone derivatives.
Reduction: Reduction reactions may convert the dihydroquinolinone to tetrahydroquinoline derivatives.
Substitution: The amino and fluoro groups can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.
Major Products
Oxidation: Quinolinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets, such as enzymes or receptors.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive quinoline derivatives.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the amino and fluoro groups can influence its binding affinity and specificity, potentially leading to unique biological effects.
Comparison with Similar Compounds
Similar Compounds
8-Aminoquinoline: Lacks the fluoro substituent but shares the amino group.
6-Fluoroquinoline: Contains the fluoro group but lacks the amino group.
3,4-Dihydroquinolin-2(1H)-one: The parent compound without the amino and fluoro substituents.
Uniqueness
8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of both amino and fluoro groups, which can significantly alter its chemical and biological properties compared to its analogs
Properties
IUPAC Name |
8-amino-6-fluoro-3,4-dihydro-1H-quinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O/c10-6-3-5-1-2-8(13)12-9(5)7(11)4-6/h3-4H,1-2,11H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJKLYZIDAWJHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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